molecular formula C11H13N5O B3120544 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide CAS No. 265657-41-8

5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No. B3120544
CAS RN: 265657-41-8
M. Wt: 231.25 g/mol
InChI Key: YIXUZJGRBPETPU-UHFFFAOYSA-N
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Description

5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a triazole derivative that has shown promising results in scientific research, particularly in the fields of medicine and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide and its derivatives have been extensively studied for their synthesis and structural properties. Research has shown that these compounds can be synthesized with high yields under various conditions. For example, synthesis involving reactions in boiling ethanol under acidic conditions or reflux in ethanol with different aldehydes has been successful. These processes are critical for the formation of the compound's unique structure, confirmed through methods like NMR spectroscopy, mass spectroscopy, and single-crystal X-ray diffraction (Kariuki et al., 2022); (Alotaibi et al., 2018).

Potential Anticancer Applications

This compound has shown potential in anticancer research. Detailed studies involving density functional theory (DFT), molecular docking, and various spectral analyses like FT-IR, NMR, and UV have been conducted. These studies suggest that this compound derivatives could be effective anticancer agents due to their binding energy and affinity for protein active sites (Sert et al., 2020).

Applications in Crystallography

Research into the crystal structures and intermolecular interactions of derivatives of this compound has contributed significantly to the field of crystallography. Studies have detailed the synthesis of various hydrazone derivatives and their characterization using single-crystal X-ray diffraction. These findings have implications for understanding the molecular geometries and intermolecular interaction patterns in crystallography (Chia et al., 2014).

properties

IUPAC Name

5-methyl-1-(4-methylphenyl)triazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-7-3-5-9(6-4-7)16-8(2)10(14-15-16)11(17)13-12/h3-6H,12H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXUZJGRBPETPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide
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5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide
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5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 4
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 5
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 6
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide

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